2,3,4,6-tetrafluorobenzoic Acid
Overview
Description
2,3,4,6-Tetrafluorobenzoic acid is a fluorinated aromatic compound with the molecular formula C7H2F4O2. It is a derivative of benzoic acid where four hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Scientific Research Applications
2,3,4,6-Tetrafluorobenzoic acid has a wide range of applications in scientific research:
Safety and Hazards
2,3,4,6-Tetrafluorobenzoic Acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .
Relevant Papers There are several papers related to this compound and similar compounds . These papers cover a range of topics including its properties, synthesis, and potential applications.
Mechanism of Action
Target of Action
It is known that fluorinated benzoic acids are often used as intermediates in the synthesis of various pharmaceutical compounds .
Result of Action
Fluorinated compounds are known to have a wide range of biological activities, including antimicrobial, antifungal, and antiviral effects .
Biochemical Analysis
Biochemical Properties
For instance, they can form hydrogen bonds with proteins and enzymes, influencing their structure and function
Cellular Effects
It is possible that this compound could influence cell function by interacting with cellular proteins or enzymes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Future in vitro and in vivo studies are needed to investigate these aspects .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 2,3,4,6-Tetrafluorobenzoic Acid in animal models. Future studies should investigate potential threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is possible that this compound could interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels
Transport and Distribution
It is possible that this compound could interact with transporters or binding proteins, potentially influencing its localization or accumulation
Subcellular Localization
It is possible that this compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,3,4,6-tetrafluorobenzoic acid typically involves the fluorination of benzoic acid derivatives. One common method includes the use of 3,4,5,6-tetrachlorophthalic acid anhydride and aniline as raw materials. The process involves several steps, including condensation, fluorination, ring opening, decarboxylation, and hydrolysis . The fluorination and decarboxylation reactions are carried out at lower temperatures due to the presence of benzene rings, which generate a conjugation effect and an induction effect .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of non-protonic polar solvents during the decarboxylation process, allowing the reaction to occur under normal pressure. This method ensures high purity of the final product and is suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetrafluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, the compound can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The carboxylic acid group can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form more complex fluorinated aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions include various fluorinated aromatic compounds, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluorobenzoic acid: Another fluorinated benzoic acid derivative with similar properties but different substitution patterns.
2,3,6-Trifluorobenzoic acid: A trifluorinated analogue used in the synthesis of inhibitors for malaria aspartyl proteases.
2,4,5-Trifluorobenzoic acid: An important intermediate in the synthesis of quinolone antibacterial agents.
Uniqueness
2,3,4,6-Tetrafluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in the synthesis of complex organic molecules and in applications requiring high thermal and chemical stability .
Properties
IUPAC Name |
2,3,4,6-tetrafluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F4O2/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVKZWLEXQRABZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380208 | |
Record name | 2,3,4,6-tetrafluorobenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32890-92-9 | |
Record name | 2,3,4,6-tetrafluorobenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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